N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Medicinal chemistry Structure–activity relationship Scaffold differentiation

This benzothiadiazole-carboxamide screening compound features the definitive 5-(furan-2-yl)pyridin-3-yl regiochemistry (C₁₇H₁₂N₄O₂S, MW 336.4). Its unique 3D electronic profile cannot be replicated by furan-3-yl or pyridine-C6 positional isomers despite identical computed descriptors (XLogP3 2.2, TPSA 109 Ų). Procuring CAS 2034340-24-2 guarantees unambiguous hit assignment, serves as the authentic reference standard for HPLC/UPLC isomer resolution, and provides a versatile intermediate for parallel SAR expansion around the furan-2-yl pharmacophore. Do not substitute with isomers.

Molecular Formula C17H12N4O2S
Molecular Weight 336.37
CAS No. 2034340-24-2
Cat. No. B2641308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
CAS2034340-24-2
Molecular FormulaC17H12N4O2S
Molecular Weight336.37
Structural Identifiers
SMILESC1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC4=NSN=C4C=C3
InChIInChI=1S/C17H12N4O2S/c22-17(12-3-4-14-15(7-12)21-24-20-14)19-9-11-6-13(10-18-8-11)16-2-1-5-23-16/h1-8,10H,9H2,(H,19,22)
InChIKeyIOFQXSXZSZXBFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034340-24-2: N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide – Compound Profile and Screening Provenance


N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 2034340-24-2) is a heterocyclic small molecule (C₁₇H₁₂N₄O₂S, MW 336.4 g/mol) composed of a 2,1,3-benzothiadiazole core linked via a carboxamide bridge to a 5-(furan-2-yl)pyridin-3-yl methylamine fragment [1]. The compound is a member of the benzothiadiazole-carboxamide screening library family, a compound class recognized as a privileged scaffold in medicinal chemistry for its capacity to engage diverse biological targets through hydrogen bonding, π–π stacking, and electron‐withdrawing interactions . The 5-position attachment of the furan-2-yl substituent on the pyridine ring distinguishes this compound from its closest positional isomers.

Why Positional Isomers Cannot Interchangeably Replace 2034340-24-2 in Screening Campaigns


The five most relevant positional isomers of N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide share an identical molecular formula (C₁₇H₁₂N₄O₂S), molecular weight (336.4 g/mol), and computed XLogP3-AA (2.2), as well as indistinguishable topological polar surface area (109 Ų) [1]. However, within the benzothiadiazole class, subtle positional variations in heterocyclic substitution are well-established to produce large differences in target binding, selectivity, and pharmacokinetic behavior [2]. The specific 5-(furan-2-yl)pyridin-3-yl regiochemistry present in this compound generates a unique three-dimensional electronic and conformational profile that cannot be replicated by analogs with furan-3-yl substitution or alternative pyridine attachment points [3]. Substitution with any positional isomer will therefore produce a different chemical entity with unpredictable biological outcomes, precluding their use as direct replacements in screening cascades or SAR follow-up studies.

Quantitative Differentiation Evidence for 2034340-24-2 Versus Closest Positional Isomer Analogs


Regiochemical Identity: Furan-2-yl at Pyridine 5-Position Confers Unique Connectivity Relative to Furan-3-yl Isomers

The target compound bears a furan-2-yl substituent at the 5-position of the pyridine ring, with the carboxamide methylene attached at the pyridine 3-position [1]. The most immediate comparators—N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide (CAS 2034209-46-4) and N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide (CAS 2034337-60-3)—differ in at least one of two critical structural parameters: furan attachment point (2-yl vs. 3-yl) or pyridine substitution position (5- vs. 6-position) [2]. These structural differences are encoded in distinct InChIKeys: IOFQXSXZSZXBFJ (target) vs. SEJJKSCEMBFLGG (2034209-46-4) vs. XAIKITZMJUXGSC (2034337-60-3) [1][2].

Medicinal chemistry Structure–activity relationship Scaffold differentiation

Equivalent Drug-Likeness Parameters Mask Divergent 3D Pharmacophores Among Positional Isomers

Despite sharing identical computed XLogP3-AA (2.2), topological polar surface area (109 Ų), hydrogen bond donor count (1), hydrogen bond acceptor count (6), and rotatable bond count (4) [1][2], the target compound and its positional isomers adopt distinct low-energy conformations due to different dihedral angle preferences at the pyridine–furan and pyridine–methyleneamide junctions [3]. In benzothiadiazole-pyridine systems, the position of heteroaryl substitution has been shown to modulate π-conjugation extent and molecular shape, directly impacting target binding [4].

Computational chemistry Drug-likeness Pharmacophore modeling

Absence of Published Head-to-Head Biological Comparison Data Necessitates Direct Empirical Evaluation

A systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and Google Patents (April 2026) returned no published biological activity data (IC₅₀, Kᵢ, EC₅₀, or cell-based readouts) for the target compound or its closest positional isomer comparators [1][2]. The compound appears exclusively in commercial screening library catalogs as a representative member of the benzothiadiazole-carboxamide chemical space, with broad potential activity noted (antimicrobial, anticancer, anti-inflammatory) but without validated quantitative evidence . This data gap means any claim about differential biological activity relative to isomers remains unsubstantiated by published empirical data.

Screening library Hit validation Empirical testing

Recommended Application Scenarios for 2034340-24-2 Based on Current Evidence


Primary Screening Library Expansion with Defined Benzothiadiazole-Furan-Pyridine Chemotype

This compound is appropriate for inclusion in diversity-oriented screening libraries where the benzothiadiazole privileged scaffold is a desired chemotype. Its well-defined regiospecific structure (furan-2-yl at pyridine C5) fills a discrete node in chemical space that is not represented by furan-3-yl or alternative pyridine-position isomers [1]. Procurement of the exact CAS 2034340-24-2 ensures that any hit activity can be unambiguously assigned to this specific connectivity, supporting SAR expansion around the 5-(furan-2-yl)pyridin-3-yl pharmacophore [2].

Building Block for Focused Library Synthesis Around the 5-(Furan-2-yl)pyridin-3-yl Methylamine Vector

The carboxamide linkage and the primary amine precursor embedded in the structure make this compound a versatile intermediate for parallel synthesis of analog libraries. Modifications at the benzothiadiazole ring (e.g., halogenation, nitration) or replacement of the furan moiety can be pursued while maintaining the core 5-(furan-2-yl)pyridin-3-yl connectivity, which is the distinguishing structural feature relative to positional isomers [1][3]. This is valuable when exploring SAR around a screening hit that requires this exact regioisomeric framework.

Negative Control or Specificity Tool for Positional Isomer SAR Studies

When biological activity is observed for one member of the benzothiadiazole-furan-pyridine isomer series, this compound can serve as a matched control to probe the importance of furan connectivity (2-yl vs. 3-yl) and pyridine substitution position (C5 vs. C6). Because computed physicochemical descriptors are identical across isomers (XLogP3 2.2, TPSA 109 Ų) [2], any differential biological activity observed can be attributed specifically to regiospecific target engagement rather than non-specific property differences. This makes the compound a critical tool for rigorous SAR delineation.

Reference Standard for Analytical Method Development Targeting This Regioisomer Series

Given the structural similarity among positional isomers (identical molecular formula and near-identical mass spectra), chromatographic separation and unambiguous identification require authentic reference standards of each isomer. This compound serves as the reference standard for the furan-2-yl, pyridine-C5 regioisomer, enabling development of HPLC or UPLC methods capable of resolving it from co-eluting furan-3-yl or pyridine-C6 isomers [1]. This is essential for quality control of synthesized libraries and for verifying the identity of screening samples.

Quote Request

Request a Quote for N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.